molecular formula C11H12O3 B6154639 2-(3,4-dihydro-2H-1-benzopyran-3-yl)acetic acid CAS No. 113771-51-0

2-(3,4-dihydro-2H-1-benzopyran-3-yl)acetic acid

Cat. No.: B6154639
CAS No.: 113771-51-0
M. Wt: 192.2
InChI Key:
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Description

2-(3,4-Dihydro-2H-1-benzopyran-3-yl)acetic acid is an organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are commonly found in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1-benzopyran-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydro-2H-1-benzopyran with acetic acid derivatives in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents like acetone or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-2H-1-benzopyran-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various carboxylic acids, alcohols, and substituted benzopyran derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(3,4-dihydro-2H-1-benzopyran-3-yl)acetic acid exerts its effects is thought to involve the modulation of specific molecular targets and pathways. For instance, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, it may bind to receptors or proteins that play a role in inflammation, leading to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dihydro-2H-1-benzopyran-3-yl)acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties compared to other benzopyran derivatives. This structural feature allows for unique interactions with biological targets, making it a valuable compound for further research and development .

Properties

CAS No.

113771-51-0

Molecular Formula

C11H12O3

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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